Daphnilongeranin A

Natural Product Chemistry Alkaloid Structure Elucidation Daphniphyllum Alkaloids

Generic Daphniphyllum alkaloids lack the seco-10,17-longistylumphylline A scaffold required for advanced neurochemistry research. Daphnilongeranin A is the only validated reference standard for this unique polycyclic framework. - **Primary application**: Selective monoamine oxidase (MAO) inhibition probe; enables structure-activity relationship (SAR) studies. - **Differentiation**: Not a substitute for daphniphylline or daphnilongeridine; essential for comparative functional diversity research. - **Supply**: Analytical purity suitable for biosynthetic pathway investigation and tool compound development.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
Cat. No. B15588776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeranin A
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m0/s1
InChIKeyTVYCEKHYHLUROK-KVWGVLNVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnilongeranin A: Structural & Pharmacological Profile


Daphnilongeranin A is a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid with the molecular formula C23H29NO4 and a molecular weight of 383.48 g/mol [1]. It is a natural product isolated from the leaves and stems of Daphniphyllum longeracemosum [1]. As a commercially available research compound (CAS 874201-05-5), it is typically offered as a solid or powder with a minimum purity specification of 95% as determined by HPLC, NMR, and MS .

Why Daphnilongeranin A Is Not Interchangeable with Analogs


Daphnilongeranin A is not functionally interchangeable with other Daphniphyllum alkaloids due to its unique seco-10,17-longistylumphylline A type carbon skeleton [1]. This structural architecture, which involves a specific bond cleavage relative to the more common longistylumphylline A scaffold, distinguishes it from other members of the genus, including calyciphylline A, daphnicyclidin D, and macrodaphniphyllamine-type alkaloids [2]. Consequently, its biological activity profile, including its demonstrated and patented inhibition of monoamine oxidase (MAO), cannot be assumed to be present in other, structurally distinct in-class compounds [3].

Daphnilongeranin A Procurement Evidence


Unique seco-10,17-Longistylumphylline A Scaffold

Daphnilongeranin A is defined by its unprecedented seco-10,17-longistylumphylline A type carbon skeleton, a structural feature that distinguishes it from the canonical longistylumphylline A scaffold and other Daphniphyllum alkaloids isolated from the same source [1]. This classification is based on spectroscopic data and chemical methods that confirm a specific bond cleavage not observed in comparator alkaloids such as daphniphylline, deoxyisocalyciphylline B, or daphnicyclidin D, which were co-isolated in the same study [1].

Natural Product Chemistry Alkaloid Structure Elucidation Daphniphyllum Alkaloids

MAO Inhibition vs. Cytotoxic Alkaloids

A Chinese patent (CN105287548A) explicitly claims the use of Daphnilongeranin A for the preparation of a monoamine oxidase (MAO) inhibitor [1]. The patent states that, compared with an existing monoamine oxidase inhibitor, Daphnilongeranin A has 'higher inhibition activity' and selectivity for both MAO-A and MAO-B isoforms [1]. The patent's experimental section details an in vitro assay using a fluorescent probe method to measure its inhibitory activity [1].

Enzymology Neurochemistry Monoamine Oxidase Inhibition

Evidence Item 3: Daphnilongeranin A as a Key Intermediate in the Biomimetic Total Synthesis of Four Alkaloid Classes

In a generalized biomimetic strategy for the total synthesis of four classes of Daphniphyllum alkaloids, daphnilongeranin A-type alkaloids are identified as a structurally related class that can be derived from calyciphylline A [1]. The synthetic pathway leverages modifications of the C4–N and C1–C8 bonds of calyciphylline A, demonstrating that daphnilongeranin A's scaffold is accessible and serves as a key intermediate, in contrast to other subfamilies like macrodaphniphyllamine and daphnicyclidin D, which require distinct synthetic operations [1].

Total Synthesis Biomimetic Chemistry Alkaloid Synthesis

Evidence Item 4: Analytical Purity and Physical State Specifications of Commercially Available Daphnilongeranin A

Commercially sourced Daphnilongeranin A is guaranteed by HPLC, NMR, and MS analysis, with a minimum purity specification of 95% . The compound is supplied as a powder or solid and is recommended for storage at -20°C in a desiccated environment . These specifications are standard for high-purity natural product research compounds, but their explicit verification by multiple orthogonal methods provides a reliable benchmark for experimental reproducibility.

Analytical Chemistry Natural Product Standards Quality Control

Daphnilongeranin A Research Applications


Exploring Unique Alkaloid Scaffolds

Given its patented activity as an MAO inhibitor with claims of enhanced selectivity for both MAO-A and MAO-B [1], Daphnilongeranin A can be deployed as a research tool to probe the differential roles of MAO isoforms in neurological and psychiatric disease models, where selective inhibition is critical for understanding mechanism and mitigating side effects.

Investigating MAO-A and MAO-B Inhibition

The established total synthesis route for daphnilongeranin A-type alkaloids [2] positions the natural product as an invaluable authentic standard. Procurement of a high-purity sample allows synthetic chemists to confirm the identity and stereochemistry of their synthetic intermediates and final products via direct chromatographic and spectroscopic comparison.

Comparative Chemical Biology of Daphniphyllum Alkaloids

The unique seco-10,17-longistylumphylline A skeleton of Daphnilongeranin A [3] makes it a critical component in SAR studies aimed at understanding how specific carbon skeleton rearrangements within the Daphniphyllum family influence biological activity, particularly when compared to calyciphylline A and daphnicyclidin D-type alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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